N,N-diethylethanamine; sulfur trioxide

Catalog No.
S706335
CAS No.
761-01-3
M.F
C6H15NO3S
M. Wt
181.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-diethylethanamine; sulfur trioxide

CAS Number

761-01-3

Product Name

N,N-diethylethanamine; sulfur trioxide

IUPAC Name

N,N-diethylethanamine;sulfur trioxide

Molecular Formula

C6H15NO3S

Molecular Weight

181.26 g/mol

InChI

InChI=1S/C6H15N.O3S/c1-4-7(5-2)6-3;1-4(2)3/h4-6H2,1-3H3;

InChI Key

YYHPEVZFVMVUNJ-UHFFFAOYSA-N

SMILES

CCN(CC)CC.O=S(=O)=O

Synonyms

Triethylamine compounded with SO3; Triethylamine compounded with sulfur trioxide; N,N-Diethyl-ethanamine compounded with sulfur trioxide; Sulfur Trioxide compounded with triethylamine; NSC 68185; NSC 8168; Sulfur trioxide-triethylamine compound; Sulf

Canonical SMILES

CCN(CC)CC.O=S(=O)=O

Applications

Detergent Production: Sulfur trioxide is used in the production of detergents. It is a reagent in sulfonation reactions, which are key in producing the active ingredients in many detergents .

Dye Manufacturing: Sulfur trioxide is used in the manufacturing of certain dyes. Similar to its use in detergent production, it is used as a reagent in sulfonation reactions .

Quaternary Ammonium Compounds: Triethylamine is used in the production of quaternary ammonium compounds, which have a wide range of applications, including serving as textile auxiliaries and in the quaternary ammonium salts of dyes .

Catalyst and Acid Neutralizer: Triethylamine is used as a catalyst and acid neutralizer for condensation reactions. This is particularly useful in the production of certain types of polymers .

Pharmaceutical Manufacturing: Triethylamine is used as an intermediate in the manufacturing of medicines. It can be used to control pH during the synthesis of active pharmaceutical ingredients .

N,N-diethylethanamine; sulfur trioxide is a chemical compound formed by the reaction of N,N-diethylethanamine with sulfur trioxide. N,N-diethylethanamine is an organic amine with the formula C6_6H15_{15}N, characterized by its two ethyl groups attached to the nitrogen atom. Sulfur trioxide, with the formula SO3_3, is a colorless, corrosive gas and a potent sulfonating agent. The combination of these two compounds results in a complex that exhibits unique chemical properties, particularly in sulfonation reactions.

The interaction between N,N-diethylethanamine and sulfur trioxide primarily leads to the formation of sulfonamides or sulfamates, depending on the reaction conditions. The general reaction can be represented as follows:

N N diethylethanamine+SO3Sulfonated Product\text{N N diethylethanamine}+\text{SO}_3\rightarrow \text{Sulfonated Product}

Sulfur trioxide acts as a strong electrophile, facilitating the addition of sulfonyl groups to various substrates. It can also react with other amines to form sulfonamides, which are important in medicinal chemistry.

Research indicates that compounds derived from N,N-diethylethanamine; sulfur trioxide exhibit various biological activities. For instance, sulfonamides are known for their antibacterial properties and are used in pharmaceuticals to treat infections. The biological activity can be attributed to the presence of the sulfonyl functional group, which enhances interaction with biological targets.

The synthesis of N,N-diethylethanamine; sulfur trioxide can be achieved through several methods:

  • Direct Reaction: Mixing N,N-diethylethanamine with sulfur trioxide under controlled conditions allows for the formation of the desired product.
  • Gas-phase Reaction: Sulfur trioxide can be introduced in gaseous form to a solution of N,N-diethylethanamine, promoting sulfonation.
  • Solid-phase Synthesis: This involves using solid supports for the reaction, which can enhance yields and simplify purification processes.

Studies have shown that N,N-diethylethanamine; sulfur trioxide interacts with various biological molecules, influencing their activity. For example, its interaction with nucleophiles can lead to modifications that enhance or inhibit biological functions. Understanding these interactions is crucial for developing new therapeutic agents.

Several compounds share similarities with N,N-diethylethanamine; sulfur trioxide due to their functional groups and reactivity:

Compound NameStructure/FormulaUnique Features
Triethylamine; sulfur trioxideC6_6H15_{15}N; SO3_3Similar structure but different alkyl substituents
Dimethylaminopropylamine; sulfur trioxideC7_7H17_{17}N; SO3_3Contains a propyl group, affecting reactivity
Ethanolamine; sulfur trioxideC2_2H7_7NO; SO3_3Smaller size, leading to different reactivity patterns

Uniqueness

The uniqueness of N,N-diethylethanamine; sulfur trioxide lies in its specific steric and electronic properties imparted by the diethyl substitution on the nitrogen atom. This configuration influences its reactivity and selectivity in

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

761-01-3

Dates

Modify: 2023-08-15

Explore Compound Types